molecular formula C16H23BN2O2 B1652876 3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1620574-98-2

3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1652876
CAS No.: 1620574-98-2
M. Wt: 286.2
InChI Key: GEWAZQHNIJXIKG-UHFFFAOYSA-N
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Description

3-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a boronic acid derivative with a pyrrolopyridine core

Mechanism of Action

Target of Action

It’s known that similar compounds are often used as reagents to borylate arenes . This suggests that the compound might interact with arenes in its target molecules.

Mode of Action

The compound likely interacts with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to a molecule. In the case of arenes, this can result in the formation of organoboronic acids or their esters, which are valuable compounds in organic synthesis.

Biochemical Pathways

The borylation of arenes can lead to the formation of various organoboronic acids or their esters . These compounds are often used as intermediates in the synthesis of more complex molecules, suggesting that the compound could affect a variety of biochemical pathways depending on the specific context of its use.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context of its use. In general, the borylation of arenes can lead to the formation of various organoboronic acids or their esters . These compounds can then participate in further reactions, potentially leading to a wide range of molecular and cellular effects.

Action Environment

The compound’s action, efficacy, and stability could be influenced by a variety of environmental factors. For example, the efficiency of borylation reactions can be affected by factors such as temperature, solvent, and the presence of a catalyst . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from commercially available pyrrolopyridine derivatives. The reaction conditions typically require the use of strong bases, such as potassium tert-butoxide, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The pyrrolopyridine core can be reduced to form different derivatives.

  • Substitution: The isopropyl group can be substituted with other functional groups to modify the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide and transition metal catalysts.

  • Reduction: Typical reagents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Boronic esters and borates from oxidation reactions.

  • Reduced derivatives of the pyrrolopyridine core.

  • Substituted derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

  • Biology: Employed in the study of enzyme inhibitors and as a probe in biological assays.

  • Medicine: Investigated for its potential therapeutic properties in drug discovery and development.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness: 3-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine stands out due to its pyrrolopyridine core, which provides unique structural and electronic properties compared to other boronic acid derivatives

Properties

IUPAC Name

3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O2/c1-10(2)13-9-19-14-12(13)7-11(8-18-14)17-20-15(3,4)16(5,6)21-17/h7-10H,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWAZQHNIJXIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3C(C)C)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701120854
Record name 3-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620574-98-2
Record name 3-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620574-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
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3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

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